

# 1-Kestose: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	1-Kestose				
Cat. No.:	B104855	Get Quote			

CAS Number: 470-69-9 Molecular Formula: C<sub>18</sub>H<sub>32</sub>O<sub>16</sub> Molecular Weight: 504.44 g/mol [1][2][3] [4]

This technical guide provides an in-depth overview of **1-Kestose**, a naturally occurring fructooligosaccharide (FOS), for researchers, scientists, and professionals in drug development. It details its physicochemical properties, biological activities with a focus on its prebiotic and antidiabetic effects, and the underlying mechanisms of action.

**Physicochemical Properties** 

Property	Value	Reference
CAS Number	470-69-9	[1][2][3][4][5][6]
Molecular Formula	C18H32O16	[1][2][3][4][5]
Molecular Weight	504.44 g/mol	[1][2][3][4]
Synonyms	1-Fructosylsucrose, GF2	[5]
Appearance	White to yellow powder	
Solubility	Soluble in water	[6]

## **Prebiotic Activity of 1-Kestose**



**1-Kestose** is a non-digestible oligosaccharide that is selectively fermented by gut microbiota, leading to the promotion of beneficial bacteria, particularly Bifidobacterium and Faecalibacterium prausnitzii.[1][5][6] This selective stimulation of beneficial gut bacteria classifies **1-Kestose** as a prebiotic.

#### **Experimental Protocol: In Vitro Fecal Batch Culture**

A common method to assess the prebiotic potential of **1-Kestose** is through in vitro fecal batch cultures.

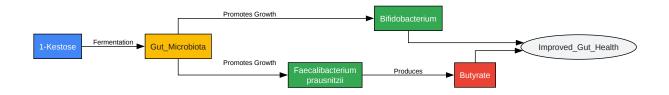
Objective: To determine the effect of **1-Kestose** supplementation on the composition of healthy adult gut microbiota.

#### Methodology:

- Fecal Sample Collection: Stool samples are collected from healthy adult donors.
- Sample Preparation: Samples are diluted and inoculated into a basal nutrient medium.
- Experimental Groups:
  - Control Group: Basal medium without 1-Kestose.
  - Kestose Group: Basal medium supplemented with 0.5% (w/v) 1-Kestose.
- Incubation: Cultures are incubated under strict anaerobic conditions.
- Microbiota Analysis: The composition of the microbiota in the cultures and original stool samples is analyzed using 16S rRNA gene sequencing.
- Quantitative Analysis: Quantitative PCR (qPCR) is used to determine the absolute abundance of specific bacterial species, such as Bifidobacterium longum and Escherichia coli.

### Signaling Pathway: Modulation of Gut Microbiota





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Caption: Fermentation of **1-Kestose** by gut microbiota promotes beneficial bacteria.

#### **Antidiabetic Effects of 1-Kestose**

Dietary supplementation with **1-Kestose** has been shown to mitigate the progressive deterioration of glucose metabolism.[7] This effect is largely attributed to its modulation of the gut microbiota and the subsequent production of short-chain fatty acids (SCFAs), particularly butyrate.

## Experimental Protocol: Animal Study in a Type 2 Diabetes Model

Objective: To investigate the effect of **1-Kestose** supplementation on glucose metabolism in a rat model of type 2 diabetes (Otsuka Long-Evans Tokushima Fatty - OLETF rats).

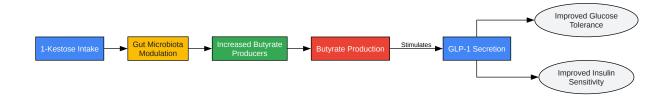
#### Methodology:

- Animal Model: Male OLETF rats are used as a model for type 2 diabetes.
- Dietary Groups:
  - Control Group: Fed a standard diet.
  - Kestose Group: Fed a diet supplemented with 1-Kestose.
- Study Duration: The experimental diets are provided for a period of 19 weeks.
- Parameters Measured:



- Body Weight and Food/Water Intake: Monitored regularly.
- Oral Glucose Tolerance Test (OGTT): Performed to assess glucose metabolism.
- Fasting Plasma Glucose and Insulin: Measured from blood samples.
- Cecal Content Analysis: pH, SCFA concentrations (acetate, propionate, butyrate), and microbiota composition (via 16S rRNA gene sequencing) are determined.

#### **Signaling Pathway: Improved Glucose Homeostasis**



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Caption: **1-Kestose** improves glucose homeostasis via gut microbiota modulation.

## **Summary of Key Findings from In Vivo Studies**



Study Population	Dosage	Duration	Key Outcomes	Reference
Healthy Adults	5 g/day	8 weeks	- Significant increase in Faecalibacterium prausnitzii-Significant increase in Bifidobacterium spp.	[5]
Infants and Children with Atopic Dermatitis	1-3 g/day (age- dependent)	12 weeks	- Significant increase in Faecalibacterium prausnitzii	[5]
Type 2 Diabetes Model Rats (OLETF)	Diet Supplementation	16 weeks	- Mitigated development of glucose intolerance- Modified plasma insulin levels- Increased cecal butyrate concentrations- Increased proportion of butyrate- producing bacteria	[7]
Obesity-Prone Humans	10 g/day	12 weeks	- Significantly reduced fasting serum insulin levels- Significantly increased relative	[2][4]



			abundance of fecal Bifidobacterium	
High-Fat Diet- Fed Rats	2% (w/v) in drinking water	19 weeks	<ul><li>Suppressed</li><li>hyperinsulinemia</li><li>Improved</li><li>glucose</li><li>tolerance</li></ul>	a [3][4]

#### Conclusion

**1-Kestose** demonstrates significant potential as a prebiotic agent with beneficial effects on gut health and metabolic regulation. Its ability to selectively stimulate the growth of beneficial gut bacteria, leading to the production of SCFAs like butyrate, underpins its positive impact on glucose homeostasis and insulin sensitivity. These properties make **1-Kestose** a compelling candidate for further research and development in the context of functional foods, dietary supplements, and as a potential therapeutic agent for metabolic disorders.

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#### References

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- To cite this document: BenchChem. [1-Kestose: A Technical Guide for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104855#1-kestose-cas-number-and-molecular-weight]

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